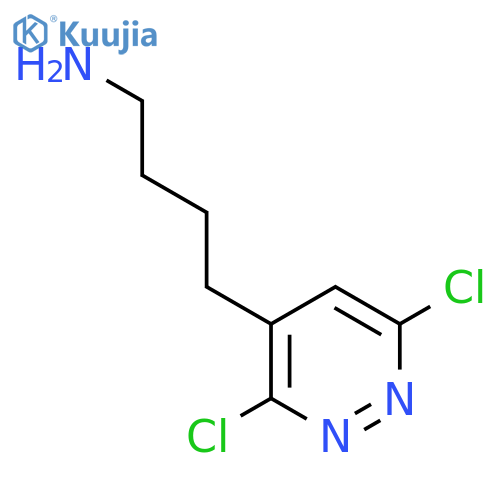Cas no 2229436-08-0 (4-(3,6-dichloropyridazin-4-yl)butan-1-amine)

2229436-08-0 structure
商品名:4-(3,6-dichloropyridazin-4-yl)butan-1-amine
4-(3,6-dichloropyridazin-4-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3,6-dichloropyridazin-4-yl)butan-1-amine
- 2229436-08-0
- EN300-1978305
-
- インチ: 1S/C8H11Cl2N3/c9-7-5-6(3-1-2-4-11)8(10)13-12-7/h5H,1-4,11H2
- InChIKey: HLKBASYWVUBRDC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(N=N1)Cl)CCCCN
計算された属性
- せいみつぶんしりょう: 219.0330028g/mol
- どういたいしつりょう: 219.0330028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(3,6-dichloropyridazin-4-yl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978305-0.05g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 0.05g |
$1188.0 | 2023-09-16 | ||
| Enamine | EN300-1978305-10.0g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 10g |
$6082.0 | 2023-05-31 | ||
| Enamine | EN300-1978305-0.1g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 0.1g |
$1244.0 | 2023-09-16 | ||
| Enamine | EN300-1978305-10g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 10g |
$6082.0 | 2023-09-16 | ||
| Enamine | EN300-1978305-5.0g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 5g |
$4102.0 | 2023-05-31 | ||
| Enamine | EN300-1978305-0.5g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 0.5g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1978305-1.0g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 1g |
$1414.0 | 2023-05-31 | ||
| Enamine | EN300-1978305-2.5g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 2.5g |
$2771.0 | 2023-09-16 | ||
| Enamine | EN300-1978305-0.25g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 0.25g |
$1300.0 | 2023-09-16 | ||
| Enamine | EN300-1978305-5g |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine |
2229436-08-0 | 5g |
$4102.0 | 2023-09-16 |
4-(3,6-dichloropyridazin-4-yl)butan-1-amine 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
2229436-08-0 (4-(3,6-dichloropyridazin-4-yl)butan-1-amine) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
